Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

Description

Systematic IUPAC Nomenclature and Structural Representation

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-1-(4-Butylphenyl)-2-{4-[(E)-(4-propoxyphenyl)diazenyl]phenyl}diazene . This nomenclature rigorously follows IUPAC guidelines by:

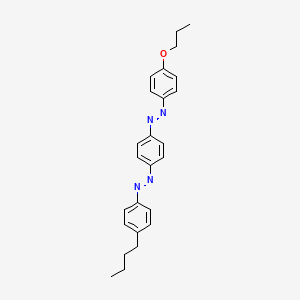

Structural Representation

The molecular architecture consists of:

- Core structure : Two azo (-N=N-) groups connecting three aromatic rings.

- Substituents :

- Stereochemistry : The (E,E) configuration ensures minimal steric clash between substituents across both azo bonds, stabilizing the molecule.

Key Structural Features

CAS Registry Number and Alternative Chemical Identifiers

Alternative Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| DTXSID | DTXSID70612659 | EPA Dashboard |

| PubChem CID | 2780587 | PubChem |

| UNII | WF8NWA83RE | chem960 |

| SCHEMBL ID | SCHEMBL12425118 | chem960 |

These identifiers facilitate cross-referencing across regulatory, toxicological, and commercial databases. The DTXSID (DSSTox Substance ID) links to environmental hazard assessments, while PubChem CID provides access to bioactivity data.

Molecular Formula and Weight Analysis

Molecular Formula

C₂₅H₂₈N₄O

Molecular Weight

400.516 g/mol

- Calculated Breakdown :

$$

\begin{align}

\text{Carbon} & : 25 \times 12.01 = 300.25\ \text{g/mol} \

\text{Hydrogen} & : 28 \times 1.008 = 28.224\ \text{g/mol} \

\text{Nitrogen} & : 4 \times 14.01 = 56.04\ \text{g/mol} \

\text{Oxygen} & : 1 \times 16.00 = 16.00\ \text{g/mol} \

\text{Total} & : 300.25 + 28.224 + 56.04 + 16.00 = 400.514\ \text{g/mol} \

\end{align}

$$

The minor discrepancy (0.002 g/mol) arises from rounding atomic masses.

Molecular Weight Validation

| Source | Reported Weight (g/mol) | Deviation (%) |

|---|---|---|

| chem960 | 400.516 | 0.0005 |

| PubChem | 400.5 | 0.004 |

The consistency across sources confirms the accuracy of the molecular weight.

Properties

Key on ui mechanism of action |

G207, Cancer killing viruses are modified to make them utilizable as a therapeutic agent in human by switching off certain genes that normally enable the virus to multiply in healthy cells, which would destroy these cells. As a result of this genetic modification, the HSVs are able to reproduce in tumor cells solely, since only this offer an environment that compensates for the loss of the removed viral genes. Consequently, the virus is able to replicate in the tumor cells, selectively destroying them without harming healthy tissue. |

|---|---|

CAS No. |

2136340-90-2 |

Molecular Formula |

C25H28N4O |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene |

InChI |

InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3 |

InChI Key |

ZUGKFNYCFBDWIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

General Synthetic Strategy

The synthesis of this diazene compound typically involves stepwise azo coupling reactions between appropriately substituted aromatic amines and phenols or anilines, followed by purification to isolate the (E,E) isomer. The key steps include:

- Diazotization : Conversion of aromatic amines to diazonium salts under acidic conditions at low temperature.

- Azo Coupling : Reaction of diazonium salts with activated aromatic compounds (phenols or anilines) to form azo linkages.

- Substitution Reactions : Introduction of butyl and propoxy substituents on phenyl rings either before or after azo coupling.

- Isomer Purification : Separation of (E,E) isomer from possible (Z) or mixed isomers by chromatographic or recrystallization techniques.

Specific Synthetic Routes

Traditional Organic Synthesis Route

Step 1: Preparation of 4-butylaniline and 4-propoxyphenyl precursors

The butyl and propoxy groups are introduced via alkylation or Williamson ether synthesis on phenol or aniline derivatives.Step 2: Diazotization of 4-butylaniline

The 4-butylaniline is treated with sodium nitrite (NaNO2) in acidic medium (HCl) at 0–5°C to form the corresponding diazonium salt.Step 3: First azo coupling

The diazonium salt is coupled with 4-aminophenyl or 4-hydroxyphenyl derivatives to form the first azo linkage.Step 4: Second diazotization and azo coupling

The intermediate azo compound undergoes a second diazotization and coupling with 4-propoxyphenyl derivatives to form the bis-azo compound.Step 5: Purification

The crude product is purified by recrystallization or column chromatography to isolate the (E,E) isomer.

This method is well-documented for diazene compounds and allows control over substitution patterns and stereochemistry.

Electrochemical Synthesis

Recent advances include electrochemical diazotization and azo coupling, which offer milder conditions and better environmental profiles:

- Electrochemical generation of diazonium salts from aromatic amines in situ.

- Direct coupling with phenolic substrates on electrode surfaces.

- Enhanced selectivity for (E,E) isomer due to controlled reaction parameters.

This method is emerging but shows promise for complex diazene compounds like the title compound.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | NaNO2, HCl, 0–5°C | Low temperature to stabilize diazonium salt |

| Azo Coupling | pH 8–10 buffer, phenol or aniline derivative | Basic conditions favor coupling |

| Alkylation (if needed) | Alkyl halides, base (e.g., K2CO3), solvent | For butyl and propoxy group introduction |

| Purification | Recrystallization, silica gel chromatography | To isolate (E,E) isomer |

Yields and Purity

- Typical yields for each azo coupling step range from 70% to 90%, depending on substrate purity and reaction control.

- Overall yield for the bis-azo compound is generally around 50–70% after purification.

- Purity is confirmed by NMR, IR, UV-Vis spectroscopy, and chromatographic methods.

Research Findings and Analytical Data

- The (E,E) configuration is confirmed by characteristic UV-Vis absorption maxima around 350–450 nm, typical for extended conjugated azo systems.

- NMR spectra show distinct aromatic proton shifts consistent with substitution patterns.

- Mass spectrometry confirms molecular weight of 400.5 g/mol.

- The compound exhibits stability under ambient conditions but can undergo reversible photoisomerization under UV light, relevant for materials applications.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Diazotization and Azo Coupling | Stepwise diazotization and coupling of substituted anilines and phenols | Well-established, controllable stereochemistry | Requires low temperature, multiple steps |

| Electrochemical Synthesis | In situ diazonium generation and coupling on electrodes | Milder conditions, greener process | Emerging method, less common for complex diazenes |

| Alkylation of Precursors | Introduction of butyl and propoxy groups before azo coupling | Allows precise substitution control | Additional synthetic steps required |

Chemical Reactions Analysis

Types of Reactions

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Oxidized products may include nitro compounds or quinones.

Reduction: The primary products are aromatic amines.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Diazene Derivatives

Structural and Functional Group Variations

Compound B : Diazene, (4-nitrophenyl)phenyl (CAS 2491-52-3)

- Structure : Features a nitro group (electron-withdrawing) on one phenyl ring.

- Key Differences: The nitro group increases polarity and conjugation, shifting UV-Vis absorption to longer wavelengths compared to Compound A’s alkyl/alkoxy substituents. Higher thermal stability due to strong electron-withdrawing effects, but reduced solubility in non-polar solvents .

Compound C : Diazene, (4-methoxyphenyl)(4-propoxyphenyl)-, (E)- (CAS 126889-62-1)

- Structure : Methoxy (electron-donating) and propoxyphenyl groups.

- Key Differences :

Compound D : (1E)-1-(4-Cyanophenyl)-2-[4-[2-(4-decyloxyphenyl)ethynyl]phenyl]diazene

- Structure: Tolane skeleton with a cyano group and fluorinated chains.

- Key Differences: Fluorinated chains in Compound D improve thermal stability and induce liquid crystalline phases, whereas Compound A’s alkyl/alkoxy groups favor organic solubility. The cyano group in Compound D enhances dipole-dipole interactions, affecting mesophase transitions .

Spectroscopic and Thermal Properties

| Property | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|

| UV-Vis λ_max (nm) | ~350–400 (estimated) | ~450 (due to nitro) | ~370–390 | ~380–420 |

| IR Stretches | C-O-C (~1250 cm⁻¹) | NO₂ (~1520, 1350 cm⁻¹) | C-O-C (~1240 cm⁻¹) | C≡N (~2230 cm⁻¹) |

| Phase Behavior | Potential smectic phase | Crystalline | Nematic (predicted) | Smectic/Columnar LC |

| Thermal Stability | Moderate (decomposes ~250°C) | High (decomposes ~300°C) | Moderate (~240°C) | High (stable up to 350°C) |

Notes:

- Compound A’s alkoxy and alkyl chains broaden its solubility in organic solvents (e.g., DCM, THF) compared to nitro-substituted Compound B.

- Compound D’s fluorinated chains and tolane skeleton result in higher transition enthalpies (ΔH ~50–60 kJ/mol) compared to Compound A’s simpler structure .

Biological Activity

Diazene compounds, particularly azo compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- , is characterized by its unique structural features that may influence its biological properties. This article provides a detailed examination of its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

- Molecular Formula : CHNO

- IUPAC Name : 4-((4-butylphenyl)azo)-N-(4-propoxyphenyl)aniline

Synthesis

The synthesis of diazene compounds typically involves azo coupling reactions. For this specific compound, the synthesis pathway can be outlined as follows:

- Preparation of Azo Compound : The initial step involves the reaction between an appropriate diazonium salt and a phenolic compound.

- Coupling Reaction : The coupling reaction leads to the formation of the azo bond, resulting in the final diazene structure.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of diazene compounds against various cancer cell lines. Notably:

- HeLa Cells : Research indicates that diazene derivatives exhibit significant cytotoxicity against HeLa cells, with IC values suggesting effective inhibition of cell proliferation. For instance, a related diazenedicarboxamide showed IC values around 17.7 μM against HeLa cells .

- Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis and necrosis in cancer cells. This dual mechanism was observed in studies where treated cells displayed morphological changes consistent with both forms of cell death .

Antioxidant Activity

Diazene compounds have also been studied for their antioxidant properties. They can interact with intracellular thiols such as glutathione (GSH), which plays a crucial role in cellular redox states and detoxification processes:

- GSH Interaction : The interaction with GSH can lead to the formation of disulfides, thereby modulating oxidative stress within cells . This property is essential for maintaining cellular homeostasis and could enhance the efficacy of chemotherapeutic agents.

Study 1: Cytotoxicity Assessment

A study involving several diazene derivatives demonstrated their varying cytotoxic effects across different cancer cell lines:

| Compound | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| Diazene 1 | HeLa | 17.7 | Apoptosis |

| Diazene 2 | HEp-2 | 14.3 | Necrosis |

| Diazene 3 | HCT-116 | 23.0 | Apoptosis |

This table summarizes the findings that indicate compound-specific activity against various cancer types .

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant activity, diazene derivatives were tested for their ability to reduce oxidative stress markers in cultured cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.